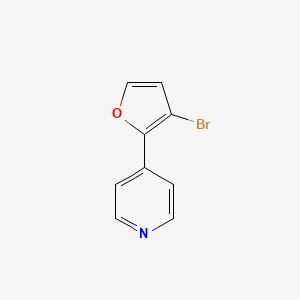
4-(3-bromofuran-2-yl)pyridine
描述
4-(3-Bromofuran-2-yl)pyridine is a heterocyclic compound that combines a pyridine ring with a brominated furan moiety. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-bromofuran-2-yl)pyridine typically involves the Suzuki-Miyaura cross-coupling reaction. This method employs 3-bromofuran-2-boronic acid and 4-bromopyridine as starting materials. The reaction is catalyzed by palladium(0) complexes, such as Pd(PPh₃)₄, in the presence of a base like potassium carbonate (K₂CO₃) under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Suzuki-Miyaura cross-coupling reaction remains a scalable and efficient approach for its synthesis. The reaction conditions can be optimized for large-scale production by adjusting parameters such as temperature, solvent, and catalyst concentration.
化学反应分析
Types of Reactions: 4-(3-Bromofuran-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The pyridine ring can be reduced to piperidine derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, with catalysts such as copper(I) iodide (CuI) and bases like potassium carbonate (K₂CO₃).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products:
Substitution: Amino or thio derivatives of the original compound.
Oxidation: Furanone derivatives.
Reduction: Piperidine derivatives.
科学研究应用
4-(3-Bromofuran-2-yl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological targets.
Medicine: Explored as a lead compound in drug discovery programs aiming to develop new therapeutic agents.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals
作用机制
The mechanism of action of 4-(3-bromofuran-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s brominated furan moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, further influencing their function .
相似化合物的比较
- 4-(2-Bromofuran-3-yl)pyridine
- 4-(5-Bromofuran-2-yl)pyridine
- 4-(3-Chlorofuran-2-yl)pyridine
Comparison: 4-(3-Bromofuran-2-yl)pyridine is unique due to the specific positioning of the bromine atom on the furan ring, which can significantly influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .
属性
分子式 |
C9H6BrNO |
|---|---|
分子量 |
224.05 g/mol |
IUPAC 名称 |
4-(3-bromofuran-2-yl)pyridine |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-6-12-9(8)7-1-4-11-5-2-7/h1-6H |
InChI 键 |
AVHFXTWTHMHSNC-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C2=C(C=CO2)Br |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
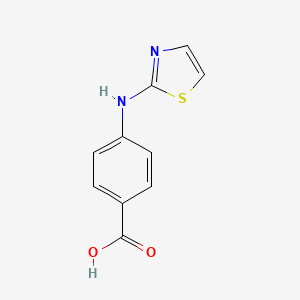
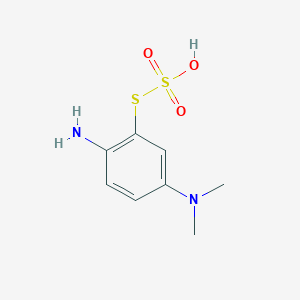
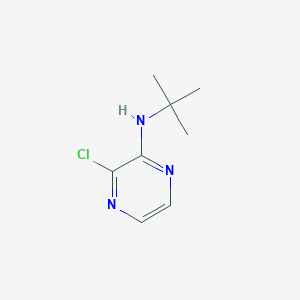
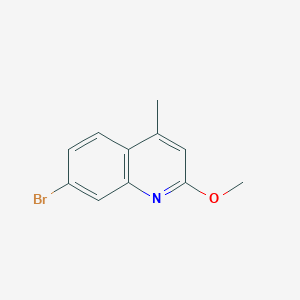
![Tert-butyl 1-(1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)ethylcarbamate](/img/structure/B8653400.png)
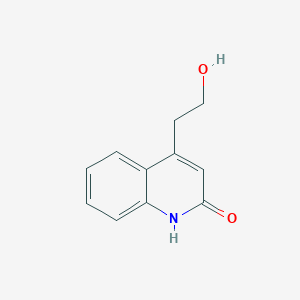
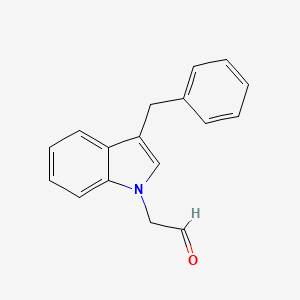
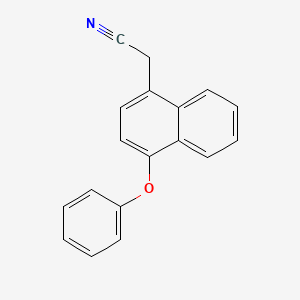
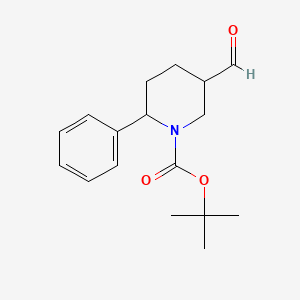

![N-(2,6-dimethylphenyl)-2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B8653440.png)
![N-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide](/img/structure/B8653454.png)
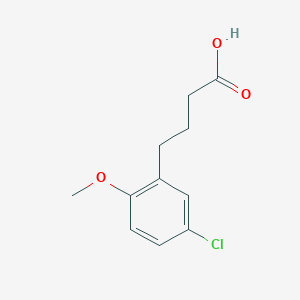
![Pentanamide, N-[5-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxo-](/img/structure/B8653482.png)
